molecular formula C10H11NO B101487 N-Cyclopropylbenzamide CAS No. 15205-35-3

N-Cyclopropylbenzamide

Cat. No. B101487
CAS RN: 15205-35-3
M. Wt: 161.2 g/mol
InChI Key: IASIJDXUZOLTAH-UHFFFAOYSA-N
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Description

N-Cyclopropylbenzamide is a chemical compound that has been studied in various contexts, including its role as a potential inhibitor of biological processes and its synthesis for use in chemical reactions. The compound is characterized by the presence of a cyclopropyl group attached to a benzamide moiety.

Synthesis Analysis

The synthesis of N-Cyclopropylbenzamide derivatives and related compounds has been explored in several studies. For instance, the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound related to N-Cyclopropylbenzamide, was achieved and shown to inactivate pig liver mitochondrial monoamine oxidase . Additionally, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate have been used to synthesize functionalized cyclopropanes, which are structurally related to N-Cyclopropylbenzamide . These methods demonstrate the versatility and interest in compounds bearing the cyclopropyl group attached to aromatic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Cyclopropylbenzamide has been determined using various techniques. For example, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was elucidated by X-ray diffraction analysis, providing insights into the arrangement of atoms and the stabilization of the structure through hydrogen bonding . Although this compound is not N-Cyclopropylbenzamide itself, the structural analysis of related compounds can offer valuable information about the potential geometry and electronic configuration of N-Cyclopropylbenzamide.

Chemical Reactions Analysis

N-Cyclopropylbenzamide and its derivatives participate in a variety of chemical reactions. The reactivity of cyclopropyl groups in the presence of transition metal catalysts has been extensively studied, with cyclopropenes being key substrates in metal-catalyzed ring-opening reactions . Moreover, the synthesis of N-cyclopropylbenzamide-benzophenone hybrids has been reported, with these hybrids showing significant inhibitory activity against p38 mitogen-activated protein kinase (MAPK), highlighting the biological relevance of such compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-Cyclopropylbenzamide are not detailed in the provided papers, the studies on related compounds offer some insights. For instance, the synthesis and characterization of N-Cyclohexyl-2-nitrobenzamide provide data on the compound's crystalline structure and stability, which can be somewhat extrapolated to understand the properties of N-Cyclopropylbenzamide . Additionally, the synthesis of photoaffinity analogs of influenza fusion inhibitors, which include a cyclopropyl group and a benzamide moiety, suggests the potential for N-Cyclopropylbenzamide to be used in the development of bioactive molecules .

Scientific Research Applications

1. N-Cyclopropylbenzamide as a MAPK Inhibitor

N-Cyclopropylbenzamide has been evaluated for its potential as a p38 mitogen-activated protein kinase (MAPK) inhibitor. This research found that certain hybrid molecules, including N-cyclopropyl-3-methylbenzamides, displayed significant anti-inflammatory activity and high kinase selectivity (Heo et al., 2015).

2. Study on Mass Spectral Fragmentation Patterns

The mass spectral fragmentation patterns of N-cyclopropylbenzamides have been studied, revealing diagnostic fragment ions useful for identification purposes. This research helps in distinguishing between different structural isomeric amide series (Agwada, 1984).

3. Reactivity in Organic Synthesis

N-Cyclopropylbenzamide's reactivity in organic synthesis, specifically in intramolecular cyclopropanation and C-H insertion reactions, has been a subject of research. This involves exploring the ring-opening reactions of cyclopropenes and their transformation into various useful chemical structures (Archambeau et al., 2015).

4. N-Substituted Benzamides in Apoptosis and NFκB Inhibition

Research into N-substituted benzamides, including N-cyclopropylbenzamides, has shown their capacity to induce apoptosis and inhibit NFκB activation. These findings suggest potential applications in developing anti-inflammatory compounds and as sensitizers for radio- or chemotherapies (Liberg et al., 1999).

5. Application in Materials Chemistry

N-Heterocyclic carbenes, a category that includes N-cyclopropylbenzamide derivatives, have been applied in materials chemistry. These compounds have been used for functionalizing surfaces, polymers, nanoparticles, and other materials (Smith et al., 2019).

Safety And Hazards

N-Cyclopropylbenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIJDXUZOLTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164948
Record name Benzamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylbenzamide

CAS RN

15205-35-3
Record name N-Cyclopropylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclopropylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclopropylbenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
J Heo, H Shin, J Lee, T Kim, KS Inn, NJ Kim - Bioorganic & medicinal …, 2015 - Elsevier
… In summary, we identified a series of N-cyclopropylbenzamide-benzophenone hybrids as novel p38 MAPK inhibitors based on rational design and convenient synthetic approaches. In …
Number of citations: 23 www.sciencedirect.com
A Tundidor-Camba, CA Terraza, LH Tagle, D Coll… - RSC Advances, 2015 - pubs.rsc.org
Three aromatic poly(amides) (PAs) were prepared, one of them containing a dimethyldiphenylsilane unit from a new aromatic diamine monomer with a bulky pendant polar group. All …
Number of citations: 6 pubs.rsc.org
M Chandran, K Santhalingam, K Krishnakumar… - 2014 - wjpr.s3.ap-south-1.amazonaws.com
… Among them N-cyclopropyl-4-methoxybenzamide (1C), 3,4-dichloro-Ncyclopropylbenzamide(1E), 2-chloro-N-cyclopropylbenzamide and (1F) has shown best ligand pose like -5.86 kcal…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
JD Roberts, VC Chambers - Journal of the American Chemical …, 1951 - ACS Publications
… The von Braun reaction between N-cyclopropylbenzamide and phosphorus pentabromide was unsuccessful. The Beckmann rearrangement ofcyclopropyl methyl ketoxime has been …
Number of citations: 67 pubs.acs.org
J Iley, L Constantino - Biochemical pharmacology, 1994 - Elsevier
… Metabolism of compound lh gives rise to Ncyclopropylbenzamide (via metabolism of the … similar to those of the non-CO-treated microsomes, but formation of N-cyclopropylbenzamide …
Number of citations: 14 www.sciencedirect.com
MS Choi, J Heo, CM Yi, J Ban, NJ Lee, NR Lee… - Biochemical and …, 2016 - Elsevier
… Previously, we designed and synthesized a series of N-cyclopropylbenzamide-benzophenone hybrid compounds and evaluated their p38 MAPK inhibitory activities [20]. Of note, …
Number of citations: 42 www.sciencedirect.com
A Tundidor-Camba, CA Terraza, LH Tagle… - Macromolecular …, 2017 - Springer
… Briefly, 2,5-dinitrobenzoyl chloride and cyclopropylamine were condensed in anhydrous diethyl ether to obtain 3,5-dinitroN-cyclopropylbenzamide, which was reduced to the corre…
Number of citations: 14 link.springer.com
HB Hass, H Shechter - Journal of the American Chemical Society, 1953 - ACS Publications
… separated, washed with dilute sodium hydroxide and water, and dried; evaporation of the extract yielded N-cyclopropylbenzamide (white needles). After being recrystallized twice from …
Number of citations: 34 pubs.acs.org
C Liu, J Lin, ST Wrobleski, S Lin… - Journal of medicinal …, 2010 - ACS Publications
… We were encouraged that the N-cyclopropylbenzamide 7h displayed a p38α IC 50 value of 18 nM (Table 3). Thus, as predicted, it was ∼6-fold less potent than the N-…
Number of citations: 68 pubs.acs.org
JL Li, Y Shi, LX Ma, ZX Zhou, C Ji - Russian Journal of General Chemistry, 2023 - Springer
… N-Cyclopropylbenzamide is a commonly used intermediate in organic synthesis, in which the … In this regard, modification of boronic acid pinacol esters with N-cyclopropylbenzamide …
Number of citations: 0 link.springer.com

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